BenchChemオンラインストアへようこそ!

Zotepine N,S-dioxide

Reversed-phase HPLC Impurity profiling Retention time selectivity

Zotepine N,S-dioxide is the dual N-oxide/S-oxide derivative of zotepine, serving as both a Phase I metabolite and a forced-degradation product. Unlike mono-oxide analogs (ZNO tR=4.28 min; ZSO tR=4.83–4.99 min), this dioxide elutes uniquely at tR=2.10–2.18 min under validated RP-HPLC conditions (Phenomenex Gemini-NX C18, 75% MeOH/25% H₂O/0.35% NH₄OH), preventing misassignment as a void-volume artifact. Essential for ICH Q2(R1) specificity and resolution validation, ANDA/DMF oxidative degradant profiling, CYP450 metabolite identification (m/z 364 [M+H]⁺ vs. m/z 348 mono-oxide), and EC/ESI-MS oxidation efficiency calibration. Its distinct XlogP=3 and TPSA=72.6 Ų preclude direct substitution with mono-oxidized analogs in any validated analytical method.

Molecular Formula C₁₈H₁₈ClNO₃S
Molecular Weight 363.86
CAS No. 1514918-29-6
Cat. No. B1144710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZotepine N,S-dioxide
CAS1514918-29-6
Synonyms2-Chloro-11-[2-(dimethyloxidoamino)ethoxy]dibenzo[b,f]thiepin 5-Oxide
Molecular FormulaC₁₈H₁₈ClNO₃S
Molecular Weight363.86
Structural Identifiers
SMILESC[N+](C)(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-]
InChIInChI=1S/C18H18ClNO3S/c1-20(2,21)9-10-23-16-11-13-5-3-4-6-17(13)24(22)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zotepine N,S-Dioxide (CAS 1514918-29-6): Chemical Identity, Pharmacological Class, and Analytical Baseline for Procurement Specification


Zotepine N,S-dioxide (CAS 1514918-29-6; molecular formula C₁₈H₁₈ClNO₃S; molecular weight 363.86 g/mol) is a dual N-oxide/S-oxide derivative of the atypical antipsychotic drug zotepine . The compound belongs to the dibenzothiepin class and is characterized as both a Phase I metabolite and a forced-degradation product of zotepine, formed through sequential oxidation at the tertiary amine nitrogen and the thiepin sulfur atoms [1]. Unlike the parent drug zotepine (CAS 26615-21-4), which acts as a potent antagonist at dopamine D₂ (Ki = 2.3 nM) and serotonin 5-HT₂A (Ki = 0.69 nM) receptors , the N,S-dioxide derivative is primarily utilized as an analytical reference standard for impurity profiling, metabolite identification, and stability-indicating method validation rather than as a therapeutic agent [2].

Why Zotepine N,S-Dioxide Cannot Be Interchanged with N-Oxide-Only or S-Oxide-Only Analogs in Analytical and Metabolic Studies


Substituting zotepine N,S-dioxide with the mono-oxidized analogs zotepine N-oxide (CAS 63720-83-2, MW 347.86) or zotepine S-oxide (CAS 78105-23-4, MW 347.86) in analytical workflows is scientifically invalid due to three non-interchangeable properties. First, the dual oxidation state confers a markedly different chromatographic retention behavior: under identical reversed-phase HPLC conditions (Phenomenex Gemini-NX C18, 75% MeOH/25% H₂O/0.35% NH₄OH), zotepine N,S-dioxide (ZNSO₂) elutes at tR = 2.10–2.18 min, whereas zotepine N-oxide (ZNO) elutes at tR = 4.28 min and zotepine S-oxide (ZSO) at tR = 4.83–4.99 min [1]. Second, the N,S-dioxide possesses distinct oxidant stoichiometry: it can serve as a dual oxygen-transfer reagent in transition-metal-catalyzed dihydroxylation reactions, whereas the N-oxide alone transfers only one oxygen equivalent [1]. Third, the predicted physicochemical properties diverge significantly: ZNSO₂ exhibits XlogP = 3 and topological polar surface area (TPSA) = 72.6 Ų [2], compared to zotepine (XlogP = 4.5–5.1, TPSA = 12.5–37.8 Ų), indicating substantially lower lipophilicity and altered membrane permeability that affect extraction recovery and ionization efficiency in LC-MS applications [3]. These quantitative differences preclude direct one-to-one substitution in any validated analytical method.

Quantitative Differentiation Evidence for Zotepine N,S-Dioxide: Head-to-Head Comparator Data for Procurement and Method Selection


Chromatographic Retention Time Differentiation of Zotepine N,S-Dioxide vs. N-Oxide and S-Oxide Under Validated RP-HPLC Conditions

Under standardized reversed-phase HPLC conditions (Phenomenex Gemini-NX C18 column, 75% MeOH / 25% H₂O / 0.35% NH₄OH mobile phase, UV detection at 254 nm), zotepine N,S-dioxide (ZNSO₂) exhibits a retention time of tR = 2.10–2.18 min [1]. By direct comparison, zotepine N-oxide (ZNO) elutes at tR = 4.28 min and zotepine S-oxide (ZSO) elutes at tR = 4.83–4.99 min [1]. The parent drug zotepine (ZN) elutes at tR = 14.94–15.25 min [1]. This 2.1–2.7 min retention gap between ZNSO₂ and its closest mono-oxide analog (ZNO) provides a resolution (Rs) sufficient for baseline-separated quantification in stability-indicating methods.

Reversed-phase HPLC Impurity profiling Retention time selectivity

Oxidant Efficiency of Zotepine N,S-Dioxide as a Stoichiometric Co-Oxidant in OsO₄-Catalyzed Dihydroxylation Compared to N-Methylmorpholine N-Oxide (NMO)

In the osmium tetroxide-catalyzed dihydroxylation of styrene (General Procedure D: 0.2 mmol styrene, 0.5 mmol N-oxide, 0.02 mmol OsO₄ in t-BuOH/H₂O), zotepine N,S-dioxide (ZNSO₂) demonstrated quantifiable oxygen-transfer activity, yielding 1-phenyl-1,2-ethanediol (3) at 5.5% HPLC area under the product peak, with 25.0% unreacted ZNSO₂ remaining and 37.7% conversion to zotepine S-oxide (ZSO) as the reduced product [1]. By comparison, the standard co-oxidant N-methylmorpholine N-oxide (NMO) delivered a preparative yield of 65% (18 mg, 0.13 mmol) of the diol product under identical conditions [1]. Zotepine N-oxide (ZNO) alone produced the diol at only 3.5% HPLC area with 49.8% unreacted ZNO, indicating that ZNSO₂'s dual oxidation state enables more extensive oxygen transfer than the mono N-oxide [1].

Oxidant stoichiometry Dihydroxylation catalysis Oxygen transfer efficiency

Predicted Physicochemical Property Divergence: Zotepine N,S-Dioxide vs. Parent Zotepine and Norzotepine in LogP, TPSA, and Hydrogen Bonding Capacity

Computed molecular descriptors reveal that zotepine N,S-dioxide possesses significantly reduced lipophilicity (XlogP = 3) and increased polarity (TPSA = 72.6 Ų) compared to its parent compound zotepine (XlogP = 4.5–5.1; TPSA = 12.5–37.8 Ų) and the major active metabolite norzotepine (XlogP ~4.0) [1][2]. The N,S-dioxide contains four hydrogen bond acceptor sites versus two for zotepine, consistent with the additional N-oxide and S-oxide oxygen atoms [1]. Although direct experimental logP or logD data for ZNSO₂ are not available in the public literature, the computed XlogP = 3 represents a decrease of 1.5–2.1 log units relative to zotepine, indicating approximately 30- to 125-fold lower octanol-water partitioning [2].

Lipophilicity Topological polar surface area Physicochemical drug-likeness

Storage Stability Specification Differentiation: Zotepine N,S-Dioxide Requires -20°C Storage vs. Room Temperature for Parent Drug

Commercial suppliers specify that zotepine N,S-dioxide requires storage at -20°C for maximum product recovery, with a recommendation to centrifuge the original vial before removing the cap . In contrast, zotepine parent drug reference standards are routinely stored at room temperature . This temperature differential reflects the increased chemical reactivity of the N,S-dioxide moiety, consistent with the observation that zotepine N-oxide is not observed under optimized forced-degradation stress conditions but may form during long-term storage of liquid formulations, suggesting that the dioxide represents a secondary degradation pathway [1].

Storage stability Reference standard handling Cold-chain procurement

Metabolic Pathway Position: Zotepine N,S-Dioxide as a Secondary Oxidation Product Distinct from Primary CYP3A4-Mediated Metabolites

Human liver microsome studies identify norzotepine (N-demethylation), 3-hydroxyzotepine, zotepine S-oxide, and 2-hydroxyzotepine as the four primary Phase I metabolites, with N-demethylation and S-oxidation mediated mainly by CYP3A4 [1]. Zotepine N-oxide is reportedly not observed under optimized stress conditions and may form only during prolonged storage [2]. The N,S-dioxide (ZNSO₂) logically represents a secondary oxidation product requiring both N-oxidation and S-oxidation events. The formation rate of zotepine S-oxide at a substrate concentration of 20 µM correlates significantly with testosterone 6β-hydroxylase activity (CYP3A4 marker) across 12 human liver microsome samples, providing a quantitative benchmark for the primary S-oxidation step [1]. No published formation rate data specifically for ZNSO₂ exist in the peer-reviewed literature; its detection in biological systems or forced-degradation studies is inferred from the synthetic chemistry literature .

Drug metabolism CYP450 oxidation hierarchy Metabolite identification

High-Value Application Scenarios for Zotepine N,S-Dioxide Procurement Based on Quantitative Differentiation Evidence


Stability-Indicating HPLC Method Validation Requiring Baseline Resolution of All Zotepine Oxidation States

Pharmaceutical quality control laboratories developing or validating stability-indicating RP-HPLC methods for zotepine active pharmaceutical ingredient (API) or finished dosage forms require authentic ZNSO₂ as a system suitability marker. The quantitative retention time data (ZNSO₂ tR = 2.10–2.18 min vs. ZNO tR = 4.28 min vs. ZSO tR = 4.83–4.99 min vs. ZN tR = 14.94 min) [1] confirm that the N,S-dioxide elutes in a unique chromatographic window that is not overlapped by any other known degradant or metabolite. ICH Q2(R1) validation parameters for specificity, resolution, and peak purity can only be demonstrated when the N,S-dioxide standard is included alongside mono-oxide standards, as the early-eluting ZNSO₂ peak would otherwise be misassigned as a void-volume artifact.

In Vitro Metabolic Pathway Mapping Using Dual-Oxidation Reference Standards for CYP450 Phenotyping

Researchers conducting CYP450 reaction phenotyping or metabolic stability studies with zotepine in human liver microsomes or recombinant CYP isoforms can use ZNSO₂ as a retention-time and fragmentation-pattern reference standard to confirm the identity of any sequentially oxidized (N + S) species detected by LC-MS/MS [1]. Although the primary S-oxidation is CYP3A4-mediated and primary N-demethylation is CYP3A4-mediated [2], the formation of the N,S-dioxide may involve sequential or competing CYP450 isoforms. Having the authentic dioxide standard enables quantitative differentiation between the mono-S-oxide (m/z 348 [M+H]⁺) and the dioxide (m/z 364 [M+H]⁺) in extracted ion chromatograms, preventing the common error of misidentifying the dioxide adduct as a hydroxylated S-oxide.

Electrochemical Oxidation Mimicry Studies Using Zotepine N,S-Dioxide as a Product Verification Standard

Electrochemistry/electrospray ionization mass spectrometry (EC/ESI-MS) systems used to mimic P450-catalyzed oxidation of zotepine generate [M+16+H]⁺ (m/z 348, mono-oxide) and [M+32+H]⁺ (m/z 364, dioxide) product ions during controlled-potential electrolysis [1]. Authentic ZNSO₂ reference standard is essential to confirm the identity of the m/z 364 species and to calibrate the electrochemical cell's oxidation efficiency. Without the dioxide standard, the m/z 364 signal could be ambiguously attributed to either the N,S-dioxide, a di-hydroxylated species, or an oxidation-artifact dimer, each of which carries different implications for predicting in vivo metabolite profiles.

Forced Degradation Studies for ANDA/DMF Submission Requiring Complete Impurity Identification

Generic pharmaceutical manufacturers submitting Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for zotepine formulations must identify and quantify all degradation products formed under ICH Q1A(R2) stress conditions (acid, base, oxidative, thermal, photolytic). Published forced-degradation data confirm that zotepine degrades significantly under oxidative stress conditions, and impurity control specifications typical limit related compounds such as N-desmethyl-zotepine and N-oxide to ≤0.10% each [1][2]. Although the N,S-dioxide has not been explicitly listed among ICH-required impurities in all pharmacopoeias, its known formation as a synthetic oxidation product [3] and distinct chromatographic behavior make its procurement prudent for comprehensive degradant libraries during method development, avoiding potential regulatory queries about unidentified peaks in oxidative stress chromatograms.

Quote Request

Request a Quote for Zotepine N,S-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.